2,3-Dimethyl-1H-indole-6-carboxylic acid

Organic Synthesis Medicinal Chemistry Reaction Selectivity

Sourcing 2,3-Dimethyl-1H-indole-6-carboxylic acid (CAS 103986-06-7) with the correct 2,3-dimethyl substitution is critical for reproducible pharmaceutical syntheses. Unlike unsubstituted indole-6-carboxylic acid, the methyl groups at positions 2 and 3 introduce steric and electronic effects that dictate regioselectivity in downstream derivatization. This intermediate is essential for preparing NMDA receptor-targeted compounds and for constructing diverse libraries in neuroscience and oncology SAR programs. Ensure your supply chain relies on consistently high-purity material to maintain synthetic yield and biological assay reliability. Available in research quantities to bulk, with flexible global shipping options.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 103986-06-7
Cat. No. B027352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-1H-indole-6-carboxylic acid
CAS103986-06-7
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=C(NC2=C1C=CC(=C2)C(=O)O)C
InChIInChI=1S/C11H11NO2/c1-6-7(2)12-10-5-8(11(13)14)3-4-9(6)10/h3-5,12H,1-2H3,(H,13,14)
InChIKeyUDPOIMGOHQYJEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethyl-1H-indole-6-carboxylic Acid (CAS 103986-06-7) for Pharmaceutical R&D Procurement


2,3-Dimethyl-1H-indole-6-carboxylic acid (CAS 103986-06-7) is an indole-6-carboxylic acid derivative distinguished by methyl group substitutions at the 2- and 3-positions of the indole ring system [1]. This specific substitution pattern differentiates it from simpler indole-6-carboxylic acids and influences its physicochemical properties, including predicted logP, solubility, and reactivity profiles . It is primarily utilized as a synthetic intermediate and building block for pharmaceutical research and development .

Why 2,3-Dimethyl-1H-indole-6-carboxylic Acid Cannot Be Replaced by Unsubstituted Indole-6-carboxylic Acid in Synthesis


Direct substitution of 2,3-dimethyl-1H-indole-6-carboxylic acid with the unsubstituted indole-6-carboxylic acid is not chemically equivalent. The 2- and 3-methyl groups introduce significant steric hindrance and alter the electronic density of the indole ring, which directly impacts the regioselectivity and yield of subsequent derivatization reactions [1]. This is a critical consideration in multi-step pharmaceutical syntheses where a specific substitution pattern is required for target binding or downstream functionalization, such as in the preparation of NMDA receptor-targeting compounds . The presence of these methyl groups can also affect the compound's metabolic stability and pharmacokinetic profile in vivo, making it a non-interchangeable starting material for structure-activity relationship (SAR) studies .

Quantitative Differentiation of 2,3-Dimethyl-1H-indole-6-carboxylic Acid: Evidence for Procurement Decisions


Regiospecific Functionalization Potential of 2,3-Dimethyl-1H-indole-6-carboxylic Acid vs. Unsubstituted Analog

The presence of methyl groups at the 2- and 3-positions of the indole ring in 2,3-dimethyl-1H-indole-6-carboxylic acid directs electrophilic substitution reactions away from the pyrrole ring and towards the 6-position, enhancing the yield and purity of desired 6-substituted products compared to unsubstituted indole-6-carboxylic acid [1]. This is a direct consequence of the electron-donating and steric effects of the methyl substituents, which deactivate the 2- and 3-positions for further reaction . While specific comparative reaction yields are proprietary or found in specialized literature, the underlying principle is a cornerstone of indole chemistry and directly impacts synthetic efficiency.

Organic Synthesis Medicinal Chemistry Reaction Selectivity

Predicted Physicochemical Property Comparison: logP and Solubility Impact on Formulation

The 2,3-dimethyl substitution pattern increases the lipophilicity of the molecule compared to the unsubstituted indole-6-carboxylic acid. This is reflected in the predicted logP values, with 2,3-dimethyl-1H-indole-6-carboxylic acid having a higher logP (indicating greater lipophilicity) than 1H-indole-6-carboxylic acid [1]. This change in lipophilicity can significantly affect a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, making the 2,3-dimethyl derivative a valuable tool for optimizing lead compounds.

Drug Discovery ADME Formulation Science

Commercial Purity and Availability for Reproducible Research

Reputable suppliers offer 2,3-dimethyl-1H-indole-6-carboxylic acid at a defined purity of 97% . This high level of purity ensures consistent results in sensitive assays and synthetic transformations, minimizing the impact of unknown impurities on experimental outcomes. While other indole-6-carboxylic acid derivatives are also available at similar purities, the consistent commercial specification for this particular compound (97%) from multiple vendors provides a reliable benchmark for procurement .

Chemical Procurement Quality Control Research Reproducibility

Recommended Applications for 2,3-Dimethyl-1H-indole-6-carboxylic Acid in R&D


Synthesis of NMDA Receptor Modulators for Neuroscience Research

2,3-Dimethyl-1H-indole-6-carboxylic acid serves as a crucial intermediate in the synthesis of derivatives targeting the N-methyl-D-aspartate (NMDA) receptor, a key player in neurological disorders . Its specific substitution pattern is required for the preparation of compounds with potential therapeutic activity, making it an essential building block for neuroscience drug discovery programs.

Building Block for Targeted Anticancer Agents

Indole-6-carboxylic acid derivatives, including those based on the 2,3-dimethyl scaffold, have been investigated for their antiproliferative properties and potential as multi-target anticancer agents [1]. The carboxylic acid moiety at the 6-position is a versatile handle for further functionalization, allowing for the creation of diverse libraries of compounds for screening against cancer cell lines.

Preparation of Fluorescent Probes and Imaging Agents

The indole core is a common fluorophore, and its dimethylated derivatives are used in the synthesis of fluorescent dyes and probes, including cyanine dyes [2]. 2,3-Dimethyl-1H-indole-6-carboxylic acid provides a functionalized platform for attaching these dyes to biomolecules or other targets, enabling their use in bioimaging and diagnostic applications.

Development of Antimicrobial and Antiviral Agents

The indole scaffold is a privileged structure in medicinal chemistry for developing new antimicrobial and antiviral agents . 2,3-Dimethyl-1H-indole-6-carboxylic acid offers a specific substitution pattern for exploring structure-activity relationships (SAR) in this area, potentially leading to novel treatments for infectious diseases.

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